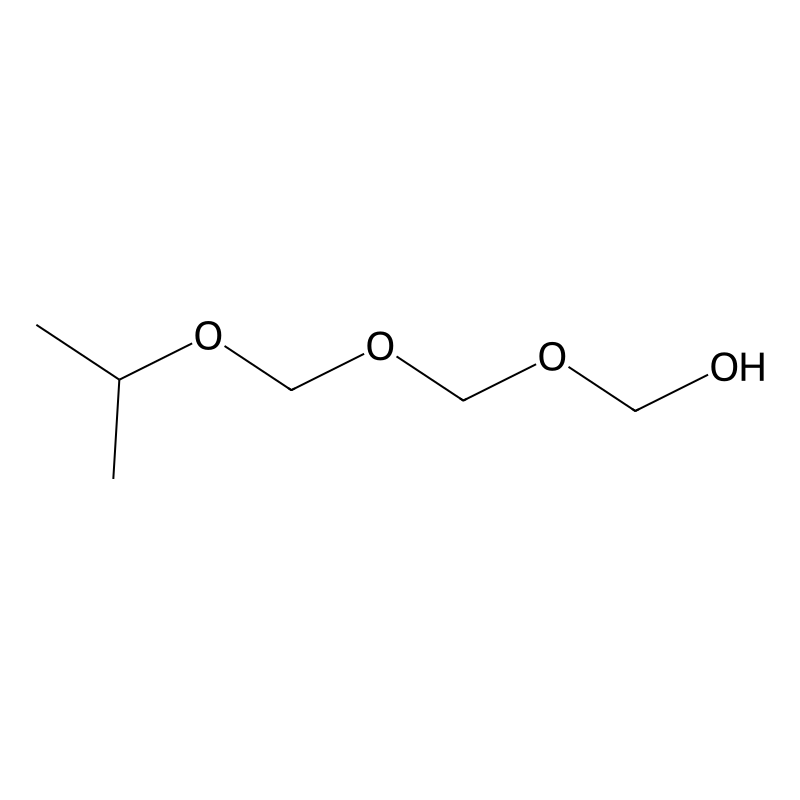

((Isopropoxymethoxy)methoxy)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

((Isopropoxymethoxy)methoxy)methanol, with the molecular formula CHO, is an organic compound characterized by its unique structure that includes multiple methoxy groups and an isopropoxy group. This compound features a total of 24 atoms: 6 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms. The presence of these functional groups imparts specific chemical properties that can be utilized in various applications, particularly in organic synthesis and as a solvent or reagent in

The chemical reactivity of ((Isopropoxymethoxy)methoxy)methanol can be attributed to its functional groups. The methoxy groups are known for their nucleophilic properties, allowing for various substitution reactions. Additionally, the isopropoxy group can participate in reactions typical of ethers, such as cleavage under acidic conditions or transesterification.

Common reactions involving this compound may include:

- Nucleophilic substitution: The methoxy groups can act as nucleophiles in reactions with electrophiles.

- Esterification: It can react with carboxylic acids to form esters.

- Dehydration: Under certain conditions, it may undergo dehydration to form ethers.

((Isopropoxymethoxy)methoxy)methanol can be synthesized through several methods:

- Direct Methoxylation: Reacting methanol with isopropyl alcohol in the presence of a catalyst to introduce methoxy and isopropoxy groups.

- Alkylation Reactions: Using alkyl halides to introduce the isopropoxy group onto a methanol backbone.

- Esterification: Combining methanol with an appropriate acid derivative that contains isopropyl groups.

These methods can vary in efficiency and yield depending on the reaction conditions used.

((Isopropoxymethoxy)methoxy)methanol has potential applications in several fields:

- Solvent: It can serve as a solvent in organic reactions due to its polar nature.

- Reagent: Utilized in synthetic organic chemistry for the preparation of other chemical compounds.

- Pharmaceuticals: Potential use as an intermediate in drug synthesis or formulation.

Several compounds share structural similarities with ((Isopropoxymethoxy)methoxy)methanol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methanol | CHOH | Simple alcohol; no additional functional groups |

| Isopropanol | CHO | Secondary alcohol; used as a solvent |

| Dimethyl ether | CHO | Simple ether; low boiling point |

| Ethylene glycol | CHO | Diol; used in antifreeze and plastics |

Uniqueness

((Isopropoxymethoxy)methoxy)methanol stands out due to its combination of multiple methoxy groups and an isopropoxy group, which may enhance its solubility and reactivity compared to simpler alcohols and ethers. This unique structure could lead to distinct chemical behaviors and applications not found in the other listed compounds.